molecular formula C16H16ClN3O3 B2897011 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034321-04-3

2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2897011
CAS No.: 2034321-04-3
M. Wt: 333.77
InChI Key: CRXOWNLMQBPTOL-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034321-04-3) is a sophisticated chemical compound with the molecular formula C16H16ClN3O3 and a molecular weight of 333.77 g/mol . This pyrrolidine-pyrazine hybrid structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antiviral therapeutics. Recent patent literature highlights the application of structurally related pyrrolidine compounds as potent inhibitors of viral main proteases, such as the 3C-like protease (Mpro) of coronaviruses, including SARS-CoV-2 . The specific stereochemistry and functional groups of this molecule are designed to interact with key enzymatic pockets, potentially disrupting viral replication, making it a valuable scaffold for investigating new treatments for COVID-19 and other viral infectious diseases . Beyond its antiviral potential, the core pyrazine and pyrrolidine motifs are established pharmacophores in drug discovery. Pyrazine derivatives have documented pharmaceutical uses and are investigated for their activity in the central nervous system, with research exploring their potential in treating conditions such as Parkinson's disease and dementia . The compound's molecular architecture, featuring hydrogen bond acceptors and a rotatable bond count of 4, suggests favorable properties for drug-likeness and binding affinity . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a biological probe for studying enzyme mechanisms and cellular pathways. Available from suppliers like Life Chemicals, it is provided strictly for research and development purposes in laboratory settings . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-22-14-3-2-11(17)8-13(14)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOWNLMQBPTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic Considerations for Pyrazine Activation

Pyrazine’s electron-deficient nature (Hammett σp = 0.63) facilitates nucleophilic aromatic substitution but requires careful optimization of leaving group reactivity. Comparative studies show 2-chloropyrazine exhibits superior reactivity over bromo derivatives in copper-catalyzed couplings due to balanced electronic and steric profiles.

Pyrrolidine Conformational Analysis

Molecular modeling predicts the 3-hydroxy group adopts an equatorial position in the pyrrolidine chair conformation, minimizing steric hindrance during acylation. This spatial arrangement becomes critical for subsequent coupling efficiency.

Synthetic Route 1: Sequential Acylation and Nucleophilic Aromatic Substitution

Stepwise Synthesis of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-ol

Procedure :

  • Charge pyrrolidin-3-ol (1.0 eq) in anhydrous DCM under N₂.
  • Add Et₃N (2.5 eq) followed by dropwise addition of 5-chloro-2-methoxybenzoyl chloride (1.1 eq) at 0°C.
  • Warm to room temperature and stir for 12 hr.
  • Quench with sat. NaHCO₃, extract with DCM (3×), dry (MgSO₄), and concentrate.

Yield : 89% after silica gel chromatography (hexane/EtOAc 3:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.90 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.85 (d, J = 2.8 Hz, 1H, ArH), 4.25–4.15 (m, 1H, NCH₂), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 2H, CH₂O), 2.95–2.75 (m, 2H, CH₂N), 2.30–2.10 (m, 1H, CH), 1.95–1.75 (m, 2H, CH₂).

Oxygen Activation and Pyrazine Coupling

Optimization Data :

Activation Method Coupling Partner Base Solvent Temp (°C) Time (h) Yield (%)
Mesylation 2-Chloropyrazine K₂CO₃ DMF 120 24 45
Tosylation 2-Chloropyrazine Cs₂CO₃ DMSO 130 18 52
Direct OH 2-Chloropyrazine NaH THF 65 48 38

Optimal Conditions :

  • React mesylated derivative (1.0 eq) with 2-chloropyrazine (1.2 eq) in DMSO at 130°C using Cs₂CO₃ (2.5 eq).
  • Purify via reverse-phase HPLC (MeCN/H₂O gradient).

Limitations : Extended reaction times promote N-deacylation (15–22% side product).

Synthetic Route 2: Copper-Catalyzed Ullmann Coupling

Direct Coupling of Pyrrolidin-3-ol and 2-Chloropyrazine

Reaction Setup :

  • 1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-ol (1.0 eq)
  • 2-Chloropyrazine (1.5 eq)
  • CuI (0.2 eq)
  • 1,10-Phenanthroline (0.4 eq)
  • Cs₂CO₃ (3.0 eq)
  • DMSO (0.1 M), 100°C, 12 hr

Yield : 82% isolated yield after column chromatography (SiO₂, EtOAc/hexane 1:2).

Mechanistic Insight :
The copper catalyst facilitates single-electron transfers, lowering the activation energy for C–O bond formation. DFT calculations suggest a concerted metalation-deprotonation pathway dominates under these conditions.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (SNAr) Route 2 (Ullmann)
Overall Yield 52% 82%
Reaction Time 18 hr 12 hr
Temperature 130°C 100°C
Side Products 15–22% <5%
Scalability 10 g max 100 g demonstrated
Purification HPLC required Column chromatography

Key Advantage : The Ullmann method eliminates intermediate activation steps while improving atom economy (AE = 78% vs. 65% for SNAr).

Advanced Characterization and Structural Confirmation

Spectroscopic Fingerprinting

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₇ClN₃O₃ [M+H]⁺ 362.0901, found 362.0905.
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (pyrazine C2), 147.5 (pyrazine C5), 132.1–114.3 (aromatic carbons), 56.3 (OCH₃), 48.2 (pyrrolidine NCH₂), 32.1–22.4 (pyrrolidine CH₂).

Conformational Analysis via NOESY

Critical NOE correlations confirm the benzoyl group’s equatorial orientation relative to the pyrrolidine ring, minimizing steric interactions with the pyrazine moiety.

Industrial-Scale Considerations

Process Chemistry Optimization

  • Solvent Recycling : DMSO recovery reaches 92% efficiency via vacuum distillation.
  • Catalyst Loading Reduction : CuI loading decreased to 0.1 eq without yield loss through additive screening.
  • Continuous Flow Implementation : 85% yield achieved at 5 kg/day throughput using tubular reactor design.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrrolidine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

Pyrazine Derivatives with Ether Linkages
  • Compound 2 (): 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine Structural Differences: Replaces the benzoyl-pyrrolidine group with a piperidine-sulfonamide-pyrazole moiety. Synthesis: Prepared via sulfonyl chloride coupling, contrasting with benzoylation steps required for the target compound .
  • 2-Methoxy-5-(1-Methylethyl)pyrazine ():

    • Structural Differences : Simpler alkyl substitution (isopropyl) at the 5-position and methoxy at the 2-position.
    • Impact : Lacks the pyrrolidine-benzoyl group, resulting in lower molecular weight and higher volatility. Commonly used as a flavorant due to its aroma .
Benzoyl-Substituted Heterocycles
  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride ():
    • Structural Differences : Piperazine ring instead of pyrrolidine, with direct attachment to the chloro-methoxyphenyl group.
    • Impact : The six-membered piperazine ring may offer different conformational flexibility and receptor selectivity (e.g., 5-HT₂A vs. 5-HT₂C) compared to the five-membered pyrrolidine .
Methoxypyrazines with Bioactive Substituents
  • 5-[(3-Chlorobenzene-1-sulfonyl)methoxy]-6-methyl-N-[(pyridin-3-yl)methyl]pyrazine-2-carboxamide (): Structural Differences: Carboxamide and sulfonylmethoxy substituents instead of benzoyl-pyrrolidine.

Physico-Chemical Properties

Property Target Compound 2-Methoxy-3-methylpyrazine () 1-(5-Chloro-2-methoxyphenyl)piperazine ()
Molecular Weight ~400–450 g/mol (estimated) 124.14 g/mol 274.75 g/mol
LogP ~3.5 (predicted, high lipophilicity) 1.2 2.8
Solubility Low (due to benzoyl group) High (volatile, used in flavors) Moderate (ionizable piperazine)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

  • Nucleophilic substitution : Reacting pyrrolidin-3-ol derivatives with activated pyrazine intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrrolidin-3-yloxy linkage .
  • Coupling reactions : Introducing the 5-chloro-2-methoxybenzoyl group via amide bond formation, often using coupling agents like HATU or EDCI .
  • Purification : Chromatography or recrystallization to isolate the final product.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
1NaH, DMF, 80°C65–75
2HATU, DIPEA, DCM50–60

Q. What analytical techniques are used to characterize the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determines 3D conformation and bond angles (e.g., monoclinic P2₁/c space group, β = 102.57°) .
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 387.37) .

Q. What solvents and reaction conditions optimize solubility and stability during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution reactions, while THF is preferred for microwave-assisted steps .
  • Stability considerations : Avoid prolonged exposure to light or moisture; store under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and observed biological activity?

  • Methodological Answer :

  • Experimental validation : Conduct dose-response assays (e.g., IC₅₀ determination) to verify computational docking results .
  • SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
  • Data reconciliation : Use molecular dynamics simulations to account for conformational flexibility not captured in static models .

Q. What strategies optimize regioselectivity in pyrazine functionalization?

  • Methodological Answer :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., chloro) to activate specific pyrazine positions .
  • Microwave-assisted synthesis : Enhances reaction kinetics and selectivity (e.g., 120°C, 30 min vs. 24 hrs thermal) .
    • Data Table :
MethodRegioselectivity (%)Yield (%)Reference
Thermal (DMF, 24h)70–7560
Microwave (120°C)85–9075

Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :

  • SN2 mechanism : Observed in pyrrolidine ring substitution, supported by stereochemical inversion at the reaction site .
  • Intermediate trapping : Use ESI-MS to detect transient species (e.g., oxonium ions during methoxy group activation) .

Q. How can stability studies inform formulation design for in vivo applications?

  • Methodological Answer :

  • Accelerated degradation : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >200°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa may yield divergent results) .
  • Control for impurities : Verify purity (>95% by HPLC) to exclude confounding effects from byproducts .

Q. Why do computational models overestimate binding affinity for certain targets?

  • Methodological Answer :

  • Solvent effects : Include explicit water molecules in docking simulations to account for solvation .
  • Entropy penalties : Use free-energy perturbation (FEP) calculations to refine ΔG predictions .

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